An In-depth Technical Guide to Ethyl 2-acetyl-4-oxopentanoate: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 2-acetyl-4-oxopentanoate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
Ethyl 2-acetyl-4-oxopentanoate (CAS 41892-81-3) is a sophisticated β,δ-diketo ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural arrangement, featuring multiple reactive carbonyl groups and an acidic α-proton, makes it a powerful precursor for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents. This guide provides an in-depth exploration of its properties, a validated synthesis protocol, key chemical transformations, and its emerging significance for professionals in drug discovery and development. We will delve into the causality behind its reactivity and present methodologies designed for reproducibility and immediate application in a research setting.
Section 1: Core Physicochemical Properties & Spectroscopic Profile
Understanding the fundamental properties of a reagent is the cornerstone of its effective application. The structural features of Ethyl 2-acetyl-4-oxopentanoate directly dictate its chemical behavior and the analytical methods required for its characterization.
Key Properties Summary
| Property | Value | Reference(s) |
| CAS Number | 41892-81-3 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₄ | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1][2][3] |
| IUPAC Name | Ethyl 2-acetyl-4-oxopentanoate | [4] |
| Synonyms | Ethyl 2-acetyl-4-oxovalerate, 3-(Ethoxycarbonyl)hexane-2,5-dione | [5] |
| Physical Form | Solid | [3] |
| Boiling Point | 288.2 °C (Predicted) | [1] |
| SMILES | CCOC(=O)C(CC(=O)C)C(=O)C | [3] |
Structural Analysis and Tautomerism
The molecule's reactivity is dominated by the presence of two ketone functionalities and an ester, specifically its nature as a 1,3-dicarbonyl system within a larger framework. The methylene protons positioned between the ester and the C2-ketone are not particularly acidic. However, the methine proton at the C2 position is flanked by two carbonyl groups, rendering it significantly acidic and prone to enolization. This keto-enol tautomerism is fundamental to its role as a nucleophile in many reactions.
Predicted Spectroscopic Signature
While a dedicated public spectral database for this specific compound is sparse, its structure allows for a highly confident prediction of its key spectroscopic features. This analytical forecast is crucial for reaction monitoring and product confirmation.
¹H NMR (400 MHz, CDCl₃):
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δ ~4.2 ppm (q, 2H): Quartet corresponding to the -OCH₂ CH₃ protons of the ethyl ester, split by the adjacent methyl group.
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δ ~3.8 ppm (t, 1H): Triplet for the acidic methine proton (-CO-CH -CO-), split by the two adjacent methylene protons.
-
δ ~2.8 ppm (d, 2H): Doublet for the methylene protons (-CH-CH₂ -CO-), split by the single methine proton.
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δ ~2.2 ppm (s, 3H): Sharp singlet for the terminal acetyl group protons (CH₂-CO-CH₃ ).
-
δ ~2.1 ppm (s, 3H): Sharp singlet for the other acetyl group protons (CH₃ -CO-CH).
-
δ ~1.3 ppm (t, 3H): Triplet for the terminal methyl protons of the ethyl ester (-OCH₂CH₃ ).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~202 ppm: Carbonyl carbon of the C4-ketone.
-
δ ~200 ppm: Carbonyl carbon of the C2-acetyl ketone.
-
δ ~168 ppm: Carbonyl carbon of the ethyl ester.
-
δ ~65 ppm: Acidic methine carbon (C H).
-
δ ~61 ppm: Methylene carbon of the ethyl ester (-OC H₂CH₃).
-
δ ~45 ppm: Methylene carbon (C H₂).
-
δ ~30 ppm: Methyl carbon of the C4-ketone.
-
δ ~28 ppm: Methyl carbon of the C2-acetyl group.
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δ ~14 ppm: Methyl carbon of the ethyl ester.
FT-IR (ATR):
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~1740 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl.
-
~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone carbonyls (likely overlapping).
-
~1180 cm⁻¹ (strong): C-O stretch of the ester.
Mass Spectrometry (EI):
-
M⁺ at m/z = 186: Molecular ion peak.
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Key Fragments: Expect losses corresponding to the functional groups, such as m/z 143 ([M-OEt]⁺), m/z 144 ([M-C₂H₅OH]⁺), and a prominent base peak at m/z 43 ([CH₃CO]⁺).
Section 2: Synthesis and Purification Protocol
The most reliable and scalable synthesis of Ethyl 2-acetyl-4-oxopentanoate is achieved via a base-catalyzed Michael addition. This conjugate addition reaction provides an elegant method for forming the C2-C3 bond of the target molecule.
Causality of Method Selection: The Michael addition is chosen because it specifically facilitates the formation of a carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound. Ethyl acetoacetate provides a soft, resonance-stabilized enolate nucleophile, which preferentially attacks the conjugated system of methyl vinyl ketone over direct attack at the carbonyl carbon. A catalytic amount of a non-nucleophilic base is sufficient to generate the enolate without promoting competing side reactions like Claisen condensation.
Step-by-Step Synthesis Protocol
This protocol is designed to be self-validating, with clear checkpoints for monitoring and characterization.
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 50 mL of anhydrous ethanol.
-
Carefully add sodium metal (0.23 g, 10 mmol) in small pieces to the ethanol to generate a fresh solution of sodium ethoxide. Allow the sodium to react completely.
-
Cool the resulting solution to 0 °C in an ice bath.
-
-
Enolate Formation:
-
Add ethyl acetoacetate (13.0 g, 100 mmol) dropwise to the stirred sodium ethoxide solution over 15 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.
-
-
Michael Addition:
-
Add methyl vinyl ketone (7.7 g, 110 mmol) to the dropping funnel.
-
Add the methyl vinyl ketone dropwise to the reaction mixture at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
-
Reaction Monitoring & Quenching:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the ethyl acetoacetate spot has been consumed.
-
Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding 1M aqueous HCl until the solution is neutral to pH paper.
-
-
Workup and Isolation:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of deionized water to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude oil can be purified by vacuum distillation or by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine fractions containing the pure product (as determined by TLC) and remove the solvent to yield Ethyl 2-acetyl-4-oxopentanoate as a solid or viscous oil. Confirm identity using the spectroscopic methods outlined in Section 1.
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Section 3: Chemical Reactivity & Application in Heterocyclic Synthesis
The true value of Ethyl 2-acetyl-4-oxopentanoate lies in its utility as a precursor. The 1,5-dicarbonyl relationship between the C4-ketone and the ester carbonyl makes it an ideal substrate for cyclocondensation reactions to form six-membered heterocyclic rings, such as pyrimidines.
Application: Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a robust, multi-component reaction that condenses a β-dicarbonyl compound, an aldehyde, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[6] DHPMs are a privileged scaffold in medicinal chemistry, appearing in numerous drugs.
Causality of the Reaction: The reaction proceeds under acidic catalysis. The aldehyde first condenses with urea to form an acyliminium ion intermediate. The enol form of Ethyl 2-acetyl-4-oxopentanoate then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization via attack of the remaining urea nitrogen onto a carbonyl group, followed by dehydration, yields the final heterocyclic product.[7][8] The dicarbonyl spacing in the starting material is critical for the efficient formation of the stable six-membered ring.
Step-by-Step Protocol for DHPM Synthesis
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine Ethyl 2-acetyl-4-oxopentanoate (1.86 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Add 20 mL of ethanol, followed by 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Maintain reflux for 4-6 hours. The product often begins to precipitate from the reaction mixture as a solid.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Dry the product in a vacuum oven to yield the pure dihydropyrimidinone derivative. No further purification is typically necessary.
-
Characterize the product by NMR, IR, and MS to confirm its structure.
-
Section 4: Relevance in Drug Discovery and Development
The utility of Ethyl 2-acetyl-4-oxopentanoate extends beyond a synthetic curiosity into direct relevance for pharmaceutical research.
Lead Compound for Neuropathic Pain: Pharmacokinetic studies have identified this compound as a promising lead for treating neuropathic pain.[1] Its activity is attributed to binding at the α2δ subunit of voltage-gated calcium channels, a well-validated target for analgesics like gabapentin and pregabalin.[1] The ability to readily modify this scaffold through its multiple reactive handles allows for the generation of analog libraries to optimize potency, selectivity, and drug metabolism/pharmacokinetic (DMPK) properties.
Gateway to Privileged Scaffolds: As demonstrated with the Biginelli reaction, this diketo ester is a key starting material for synthesizing pyrimidine-based structures. The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of approved drugs, including antivirals (e.g., Zidovudine), anticancer agents (e.g., Imatinib, which contains a pyrimidine core), and antibiotics.[9] Access to novel, substituted pyrimidines is a constant goal in drug discovery, and this reagent provides a direct and efficient entry point.
Section 5: Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety.
GHS Hazard Summary
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | Warning | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. |
Data sourced from ECHEMI Safety Data Sheet.
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when transferring the solid or working with solutions, to avoid inhalation of dust or vapors.
-
Dispensing: As a solid, avoid generating dust. Use appropriate spatulas for transfer.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-acetyl-4-oxopentanoate is more than a simple chemical intermediate; it is an enabling tool for chemical innovation. Its well-defined reactivity, centered on its diketo-ester framework, provides chemists with a reliable and versatile platform for synthesizing complex molecules. From its direct potential as a lead compound in pain research to its role as a gateway to the medicinally vital pyrimidine scaffold, this compound holds significant promise. The robust protocols for its synthesis and subsequent transformation provided herein are designed to empower researchers to harness its full potential in their drug discovery and development endeavors.
References
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Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Canadian Science Publishing. (1969). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Journal of Chemistry. Retrieved from [Link]
-
Journal of Internal Medicine & Pharmacology. (n.d.). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from [Link]
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